molecular formula C11H12O4 B2599916 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid CAS No. 103987-17-3

4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid

Cat. No.: B2599916
CAS No.: 103987-17-3
M. Wt: 208.213
InChI Key: NUMGKJNSGGELIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes both a hydroxy group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods to ensure high yield and purity. Catalysts such as copper on alumina (Cu/γ-Al2O3) can be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of 4-(2-Hydroxy-5-methylphenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Hydroxy-5-methylphenylacetic acid
  • 4-Hydroxy-3-methylphenylbutanoic acid
  • 2-Hydroxy-5-methylbenzaldehyde

Comparison: 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both a hydroxy group and a ketone group on the same molecule, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it more versatile compared to similar compounds that may only have one functional group.

Properties

IUPAC Name

4-(2-hydroxy-5-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMGKJNSGGELIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Cresol was reacted with succinic anhydride and aluminium chloride in a similar manner to the procedure described in Example 8 (i) to give 3-(5-methyl-2-hydroxybenzoyl)-propionic acid.
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